butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
Description
Butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate is a cyclopenta[c]quinoline derivative characterized by:
- A 4-nitrophenyl group at the 4-position of the tetrahydroquinoline core.
- A butyl ester at the 8-carboxylate position.
This compound belongs to a class of molecules with a fused cyclopenta-quinoline scaffold, which has been explored for modulating biological targets such as the α7 nicotinic acetylcholine receptor (α7 nAChR) and glioblastoma multiforme pathways . The nitro group and ester substituent influence its electronic properties, solubility, and binding affinity, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-2-3-13-29-23(26)16-9-12-21-20(14-16)18-5-4-6-19(18)22(24-21)15-7-10-17(11-8-15)25(27)28/h4-5,7-12,14,18-19,22,24H,2-3,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLGHWPDUVWLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387474 | |
| Record name | butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-06-3 | |
| Record name | butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen vs. Nitro Substituents
- 4BP-TQS (4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide): Contains a para-bromophenyl group and a sulfonamide moiety. Acts as an α7 nAChR allosteric agonist with potent activation properties . Replacement of bromine with nitro (as in the target compound) may reduce agonist activity due to the electron-withdrawing nature of the nitro group, which alters receptor interaction .
- Vc ((3aS,4R,9bR)-4-(6-(3-Nitrophenyl)benzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid): Features a meta-nitrophenyl group on a benzodioxole ring. Demonstrates antiproliferative effects on glioblastoma stem cells, suggesting nitro positioning (meta vs. para) significantly impacts biological targeting .
Positional Isomerism of Substituents
- 2BP-TQS and 3BP-TQS :
- Ortho- and meta-bromophenyl analogs of 4BP-TQS.
- Retain α7 nAChR positive allosteric modulator (PAM) activity but lack agonist activity, highlighting the critical role of para-substitution for direct receptor activation .
- By analogy, the target compound’s para-nitrophenyl group may confer distinct SAR compared to meta-nitro derivatives like Vc.
Functional Group Variations at the 8-Position
Ester vs. Sulfonamide Moieties
- TQS (4-(Naphthalen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide): A sulfonamide derivative with naphthyl substitution. Acts as a type II PAM on α7 nAChRs, enhancing receptor response to acetylcholine without intrinsic agonist activity . The target compound’s butyl ester group may reduce transmembrane permeability compared to sulfonamides, altering pharmacokinetics .
- G1-PABA Derivatives (e.g., Methyl-(3aS,4R,9bR)-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate, Va): Methyl ester analogs with brominated benzodioxole rings. Synthesized via esterification with thionyl chloride, a method applicable to the target compound’s butyl ester .
Carboxylic Acid vs. Ester Derivatives
- (3aR,9bS)-4-(3-Nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid: A carboxylic acid analog with meta-nitrophenyl substitution. The free carboxylic acid may enhance hydrogen bonding with targets but reduce cell membrane penetration compared to ester derivatives like the target compound .
α7 nAChR Modulation
- The target compound’s nitro group and ester functionality likely position it as a PAM or allosteric modulator rather than a direct agonist, similar to 4FP-TQS (fluorophenyl analog), which lacks agonist activity but potentiates acetylcholine responses .
Anticancer Activity
- Nitro-substituted cyclopenta[c]quinolines, such as Vc, show promise in glioblastoma models. The target compound’s para-nitro group may enhance DNA intercalation or kinase inhibition compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
